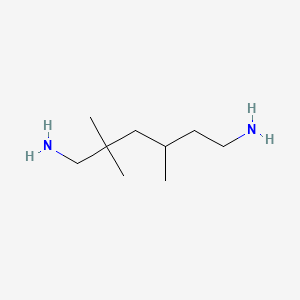

2,2,4-Trimetilhexano-1,6-diamina

Descripción general

Descripción

Synthesis Analysis

The synthesis of trimethyl hexamethylene diamine and related compounds involves various chemical strategies. One approach is the catalytic N-methylation of ammonia or ammonium chloride using carbon dioxide and molecular hydrogen, employing a homogeneous ruthenium catalyst for high selectivity and conversion rates (Beydoun et al., 2016). Another method involves the reaction of N,N′-Bis(trimethylsilyl)-1,2-diamines with carbonyl compounds to produce imidazolidine derivatives, highlighting the role of group IV organometallic compounds in the synthesis process (Suzuki et al., 1975).

Molecular Structure Analysis

The molecular structure of related trimethylamine compounds has been determined through techniques such as gas electron-diffraction and spectroscopy. For instance, the molecular structure of trimethylamine-borane has been characterized, providing detailed geometric parameters (Iijima et al., 1984).

Chemical Reactions and Properties

Trimethyl hexamethylene diamine undergoes various chemical reactions, producing a range of compounds. The decomposition of hexamethylene triperoxide diamine (HMTD) has been studied, revealing the formation of trimethyl amine among other compounds (Peña-Quevedo & Hernández‐Rivera, 2009). This highlights the compound's reactivity and potential for forming complex mixtures under certain conditions.

Physical Properties Analysis

The study of trimethyl hexamethylene diamine's physical properties is crucial for understanding its behavior in various environments. However, specific studies focused solely on the physical properties of trimethyl hexamethylene diamine were not identified in this search. Typically, the physical properties such as melting point, boiling point, and solubility are critical for handling and application in chemical reactions.

Chemical Properties Analysis

The chemical properties of trimethyl hexamethylene diamine, including its reactivity with different chemical groups and stability under various conditions, are fundamental aspects of its study. The synthesis and reactivity of compounds such as hexamethyltungsten(VI) with trimethylphosphine shed light on the versatile chemical behavior of trimethyl-based compounds (Chiu et al., 1981).

Aplicaciones Científicas De Investigación

Reactivo en Reacciones Químicas

2,2,4-Trimetilhexano-1,6-diamina se puede utilizar como reactivo en diversas reacciones químicas {svg_1}. Como reactivo, puede participar en una amplia gama de transformaciones químicas, contribuyendo a la síntesis de nuevos compuestos.

Catalizador en la Síntesis de Polímeros

Este compuesto puede actuar como catalizador en la síntesis de polímeros {svg_2}. Los catalizadores son sustancias que aumentan la velocidad de las reacciones químicas sin consumirse en el proceso. En el caso de la síntesis de polímeros, un catalizador puede ayudar a controlar la velocidad de reacción, permitiendo un mejor control de las propiedades del polímero.

Surfactante en la Síntesis Química

Los surfactantes son compuestos que reducen la tensión superficial entre dos líquidos o entre un líquido y un sólido. This compound puede actuar como surfactante en la síntesis química {svg_3}, ayudando a mezclar o dispersar sustancias que normalmente son difíciles de mezclar.

Procesos de Separación

2,4,4-Trimetilhexano-1,6-diamina se ha utilizado en procesos de separación {svg_4}. Específicamente, se ha utilizado en Cromatografía Líquida de Alta Resolución (HPLC), una técnica de la química analítica que se utiliza para separar, identificar y cuantificar cada componente de una mezcla.

Safety and Hazards

Contact with Trimethyl hexamethylene diamine may severely irritate skin, eyes, and mucous membranes . It may be toxic by ingestion, inhalation, and skin absorption . It is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage and may cause respiratory irritation .

Direcciones Futuras

Trimethyl hexamethylene diamine is used as a component in certain curing agents for epoxy resins . With increasing attention on environmental problems and green sustainable development, utilizing renewable raw materials for the synthesis of diamines is crucial for the establishment of a sustainable plastics industry .

Mecanismo De Acción

Target of Action

2,2,4-Trimethylhexane-1,6-diamine, also known as 2,2,4-Trimethyl-1,6-hexanediamine or Trimethyl hexamethylene diamine, is a type of amine . Amines are chemical bases that neutralize acids to form salts plus water . This suggests that the primary targets of 2,2,4-Trimethylhexane-1,6-diamine are acids within the environment where it is applied.

Mode of Action

The compound interacts with its targets (acids) through a process known as neutralization . In this process, the amine (2,2,4-Trimethylhexane-1,6-diamine) and an acid react to form a salt and water. This reaction is exothermic, meaning it releases heat .

Result of Action

The primary result of the action of 2,2,4-Trimethylhexane-1,6-diamine is the formation of salts and water through the neutralization of acids . This can help maintain a stable pH in the environment where it is applied, preventing potential damage or disruption caused by acidification.

Action Environment

The action, efficacy, and stability of 2,2,4-Trimethylhexane-1,6-diamine can be influenced by various environmental factors. For instance, the presence and concentration of acids in the environment will directly affect its ability to function as a neutralizing agent. Furthermore, factors such as temperature and pressure could potentially influence the rate and extent of the neutralization reaction .

Propiedades

IUPAC Name |

2,2,4-trimethylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUZDQXWVYNXHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CC(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863128 | |

| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid with an amine odor; [Epoxy Technology MSDS] | |

| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3236-53-1, 25513-64-8 | |

| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl-1,6-hexanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025513648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4(or 2,4,4)-trimethylhexane-1,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-trimethylhexane-1,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYL-1,6-HEXANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN9C5291DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.